molecular formula C10H16O2 B2843203 2-(4,4-Dimethylcyclohexylidene)acetic acid CAS No. 794520-18-6

2-(4,4-Dimethylcyclohexylidene)acetic acid

Cat. No.: B2843203
CAS No.: 794520-18-6
M. Wt: 168.236
InChI Key: JFTMZHPNOBLDON-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexylidene)acetic acid is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.24 g/mol . This compound is characterized by a cyclohexylidene ring substituted with two methyl groups and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexylidene)acetic acid typically involves the following steps:

    Formation of the Cyclohexylidene Ring: The cyclohexylidene ring is formed through a series of cyclization reactions, often starting from a suitable precursor such as 4,4-dimethylcyclohexanone.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a carboxylation reaction, where the cyclohexylidene intermediate is treated with carbon dioxide under specific conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-(4,4-Dimethylcyclohexylidene)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethylcyclohexylidene)propionic acid
  • 2-(4,4-Dimethylcyclohexylidene)butyric acid
  • 2-(4,4-Dimethylcyclohexylidene)valeric acid

Uniqueness

2-(4,4-Dimethylcyclohexylidene)acetic acid is unique due to its specific structural features, such as the presence of the cyclohexylidene ring and the acetic acid moiety. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4,4-dimethylcyclohexylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTMZHPNOBLDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC(=O)O)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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